Cas no 953226-33-0 (ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate)

ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate
- 953226-33-0
- ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate
- F5011-0148
- AKOS024488560
- VU0628610-1
- ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate
-
- インチ: 1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16)
- InChIKey: AOFGUSNSWLZZRN-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(=O)OCC)=NC(=C1)CC(NCC=C)=O
計算された属性
- せいみつぶんしりょう: 269.08341252g/mol
- どういたいしつりょう: 269.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 109Ų
ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5011-0148-2μmol |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5011-0148-3mg |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5011-0148-1mg |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5011-0148-2mg |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5011-0148-5mg |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5011-0148-4mg |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5011-0148-5μmol |
ethyl N-(4-{[(prop-2-en-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate |
953226-33-0 | 5μmol |
$63.0 | 2023-09-10 |
ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamateに関する追加情報
Introduction to Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate (CAS No. 953226-33-0)
Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate, a compound with the chemical identifier CAS No. 953226-33-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a thiazole core, combined with an ethyl carbamate moiety, makes it a promising candidate for further exploration in drug development.
The thiazole ring is a heterocyclic compound that has been widely studied for its biological activity. It is known to exhibit a variety of pharmacological effects, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a prop-2-en-1-yl group into the thiazole structure enhances its pharmacological profile by introducing additional functional sites that can interact with biological targets. This modification has been shown to improve the compound's solubility and bioavailability, making it more suitable for therapeutic applications.
The carbamate group in Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate plays a crucial role in its chemical reactivity and biological activity. Carbamates are known for their ability to act as intermediates in the synthesis of various biologically active compounds. They can also serve as protease inhibitors, which are essential in the treatment of diseases such as cancer and neurodegenerative disorders. The specific arrangement of the carbamate group in this compound suggests potential applications in targeting enzymes that are involved in these diseases.
Recent studies have highlighted the importance of thiazole derivatives in the development of new drugs. For instance, researchers have identified several thiazole-based compounds that exhibit potent antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. The structural features of Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate align well with these findings, suggesting that it may also possess antitumor properties. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate involves a series of well-established chemical reactions that highlight its synthetic feasibility. The use of propene derivatives allows for the introduction of a double bond into the molecule, which can be further functionalized to achieve desired pharmacological effects. Additionally, the thiazole ring can be modified through various chemical pathways to enhance its biological activity. These synthetic strategies provide a robust framework for exploring new derivatives and optimizing the compound's properties.
In conclusion, Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential applications in drug development make it an attractive compound for medicinal chemists and biologists alike. As research continues to uncover new insights into the biological activity of thiazole derivatives, compounds like Ethyl N-(4-{(prop-2-en-1-yl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate are likely to play a significant role in the development of novel therapeutic agents.
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